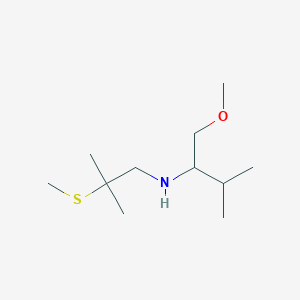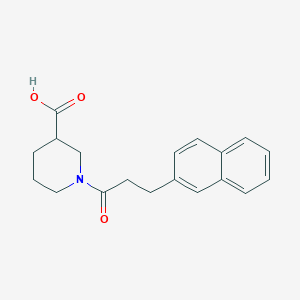![molecular formula C16H19N3O3 B7640103 (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7640103.png)
(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone, also known as DPHM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer development. Specifically, this compound has been found to inhibit the expression of NF-κB, COX-2, and iNOS, which are key mediators of inflammation and oxidative stress. Moreover, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer development in various animal models. Moreover, this compound has been found to possess significant analgesic and anxiolytic effects, which make it a potential candidate for the treatment of pain and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone in scientific research is its potent anti-inflammatory and antioxidant properties. This makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several potential future directions for the research on (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone. One of the potential areas of research is the development of new formulations that can improve the solubility and bioavailability of this compound. Moreover, further studies are needed to investigate the potential applications of this compound in the treatment of various inflammatory and oxidative stress-related disorders. Additionally, more studies are needed to investigate the potential anticancer properties of this compound and its mechanisms of action.
Synthesis Methods
The synthesis of (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone involves the reaction of 3-hydroxybenzaldehyde, 2,5-dimethylpyrazole, and morpholine in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 184-186°C.
Scientific Research Applications
(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. In addition, this compound has been shown to possess significant analgesic and anxiolytic effects.
properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-8-14(18(2)17-11)16(21)19-6-7-22-15(10-19)12-4-3-5-13(20)9-12/h3-5,8-9,15,20H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIALAWYKFVVLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCOC(C2)C3=CC(=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640026.png)
![N-[3-(4-fluorophenoxy)propyl]-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7640033.png)

![N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640060.png)
![1-(5-fluoropyridin-3-yl)-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]ethanamine](/img/structure/B7640061.png)

![N-[1-(4-bromopyrazol-1-yl)propan-2-yl]-3,3,3-trifluoropropan-1-amine](/img/structure/B7640084.png)
![Cyclopentyl-[3-[1-(2,4-dimethoxyphenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7640086.png)
![N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline](/img/structure/B7640095.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![4-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pentan-2-amine](/img/structure/B7640108.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)
